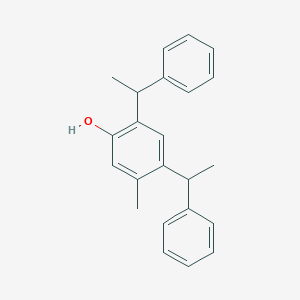
4,6-Bis(alpha-methylbenzyl)-M-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(alpha-methylbenzyl)-M-cresol, commonly known as BHT-PMBC, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BHT-PMBC is also used as a preservative to extend the shelf life of products.
Wirkmechanismus
BHT-PMBC works by donating a hydrogen atom to free radicals, which stops the chain reaction of lipid oxidation. This mechanism of action is known as the radical scavenging mechanism. BHT-PMBC is also known to chelate metal ions, which can catalyze the oxidation reaction.
Biochemische Und Physiologische Effekte
BHT-PMBC has been shown to have low toxicity and is generally considered safe for consumption. However, some studies have suggested that BHT-PMBC may have adverse effects on the liver and kidneys at high doses. BHT-PMBC has also been shown to have estrogenic activity, which may have implications for hormone-sensitive cancers.
Vorteile Und Einschränkungen Für Laborexperimente
BHT-PMBC is a widely used antioxidant in lab experiments due to its stability and effectiveness in preventing lipid oxidation. However, BHT-PMBC may interfere with some assays that rely on free radicals, such as the DPPH assay. Additionally, BHT-PMBC may have different effects depending on the type of food or oil being tested, which can make it difficult to generalize results.
Zukünftige Richtungen
1. Investigate the potential adverse effects of BHT-PMBC on the liver and kidneys in more detail.
2. Study the estrogenic activity of BHT-PMBC and its potential implications for hormone-sensitive cancers.
3. Develop new methods for synthesizing BHT-PMBC that are more efficient and environmentally friendly.
4. Investigate the potential use of BHT-PMBC as a therapeutic agent for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
5. Study the effects of BHT-PMBC on the gut microbiome and its potential implications for overall health.
Synthesemethoden
The synthesis of BHT-PMBC involves the reaction of 4,6-Di-tert-butyl-m-cresol (BHT) with alpha-methylbenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
BHT-PMBC has been extensively studied for its antioxidant properties. It has been shown to be effective in preventing lipid oxidation in various food products, including meat, fish, and oils. BHT-PMBC is also used in the cosmetic industry to prevent the oxidation of oils and fats in skincare products. In the pharmaceutical industry, BHT-PMBC is used as an excipient to stabilize drugs.
Eigenschaften
CAS-Nummer |
108959-42-8 |
|---|---|
Produktname |
4,6-Bis(alpha-methylbenzyl)-M-cresol |
Molekularformel |
C23H24O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
5-methyl-2,4-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-23(24)22(18(3)20-12-8-5-9-13-20)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |
InChI-Schlüssel |
AXVIDLSZVRILLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Synonyme |
5-Methyl-2,4-bis(α-methylbenzyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



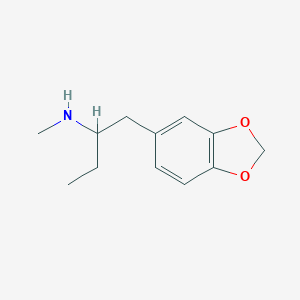
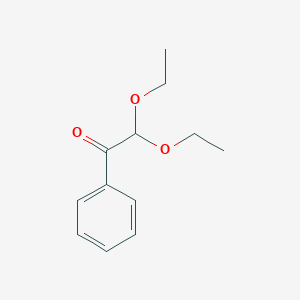
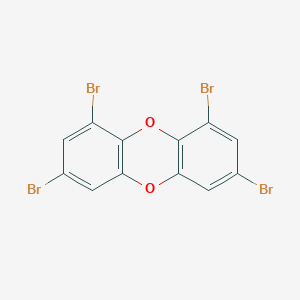
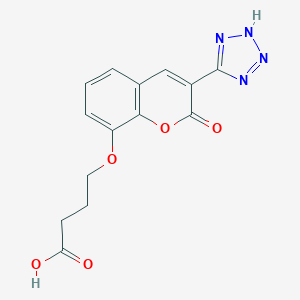
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
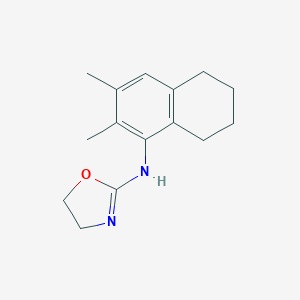
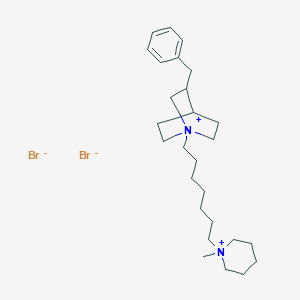
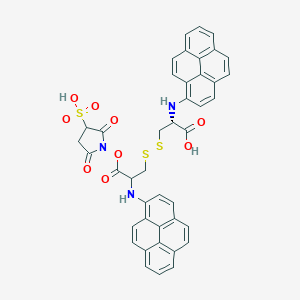
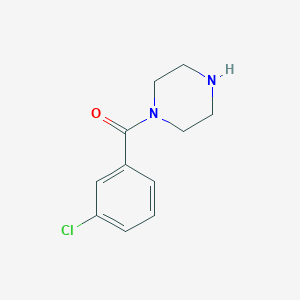
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
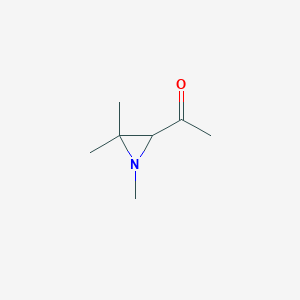
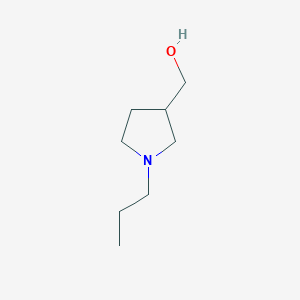
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)